Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
CAS No.: 702665-81-4
Cat. No.: VC4353867
Molecular Formula: C13H18N2O3S2
Molecular Weight: 314.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 702665-81-4 |
|---|---|
| Molecular Formula | C13H18N2O3S2 |
| Molecular Weight | 314.42 |
| IUPAC Name | methyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate |
| Standard InChI | InChI=1S/C13H18N2O3S2/c1-5-9(12(17)18-4)20-13-14-8-6-7(2)19-10(8)11(16)15(13)3/h7,9H,5-6H2,1-4H3 |
| Standard InChI Key | CWXHWZQFBXTFRT-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C)SC(C2)C |
Introduction
Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a complex organic compound that incorporates a thieno[3,2-d]pyrimidine ring system, which is a fused heterocyclic structure consisting of a thiophene and a pyrimidine ring. This compound is not directly referenced in the provided search results, but its structure can be inferred from related compounds such as 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, which shares a similar thieno[3,2-d]pyrimidine core .
Synthesis and Applications
The synthesis of such compounds typically involves multi-step reactions that form the thieno[3,2-d]pyrimidine core and then attach it to the butanoate moiety. These compounds are of interest in pharmaceutical and chemical research due to their potential biological activities, such as antimicrobial or anticancer properties.
Synthesis Steps:
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Formation of the Thieno[3,2-d]pyrimidine Core: This involves condensation reactions between appropriate thiophene and pyrimidine precursors.
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Attachment of the Thioether Linkage: Involves nucleophilic substitution or addition reactions to form the thioether bond.
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Esterification: The final step involves converting the carboxylic acid group into a methyl ester.
Research Findings and Potential Applications
While specific research findings on Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate are not available, compounds with similar structures have shown promise in medicinal chemistry. For instance, thieno[3,2-d]pyrimidine derivatives have been explored for their potential as kinase inhibitors or antimicrobial agents.
| Application Area | Potential Use |
|---|---|
| Antimicrobial Agents | Inhibition of bacterial growth. |
| Anticancer Agents | Inhibition of specific kinases involved in cancer cell proliferation. |
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